5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne
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Overview
Description
5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne is an organic compound characterized by the presence of both alkyne and alkene functional groups. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne typically involves the coupling of a propargyl alcohol derivative with a suitable alkyne precursor. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of the alkyne under anhydrous conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as palladium or copper may be employed to facilitate the coupling reactions, and the process is often optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form diols or other oxygenated products.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the alkyne and alkene groups to form saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, and other oxidizing agents under mild to moderate conditions.
Reduction: Pd/C, hydrogen gas (H₂), and other reducing agents under atmospheric or elevated pressures.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of bases or catalysts.
Major Products Formed
Oxidation: Diols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in click chemistry reactions.
Biology: Investigated for its potential as a bioorthogonal reagent for labeling and tracking biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne exerts its effects depends on the specific reaction or application. In click chemistry, for example, the compound undergoes a cycloaddition reaction with azides to form triazoles, a process facilitated by copper catalysts. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl ether derivatives: Compounds with similar propargylic ether structures.
Pent-1-en-3-yne derivatives: Compounds with similar alkyne and alkene functionalities.
Uniqueness
5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne is unique due to its combination of both alkyne and alkene groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and valuable for various scientific applications .
Properties
CAS No. |
42502-47-6 |
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Molecular Formula |
C8H8O |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
5-prop-2-ynoxypent-1-en-3-yne |
InChI |
InChI=1S/C8H8O/c1-3-5-6-8-9-7-4-2/h2-3H,1,7-8H2 |
InChI Key |
BGQHLIWGXMDOJA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#CCOCC#C |
Origin of Product |
United States |
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